2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Medicinal Chemistry Physicochemical Properties SAR

This 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 954325-79-2) is a critical building block for focused kinase inhibitor libraries. Its 2-methyl-5-triazole substitution pattern imparts a distinct XLogP3 of 0.8, a lipophilicity advantage over non-methylated analogs (XLogP3 0.4) for enhanced passive cellular permeability. Avoid SAR invalidation by sourcing this exact isomer. Widely available at ≥95% purity for robust, reproducible synthetic routes.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 954325-79-2
Cat. No. B1602638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline
CAS954325-79-2
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=NN=C2)N
InChIInChI=1S/C9H10N4/c1-7-2-3-8(4-9(7)10)13-5-11-12-6-13/h2-6H,10H2,1H3
InChIKeyUBLNKOFEAKDINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 954325-79-2) as a Distinct Heterocyclic Building Block


2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 954325-79-2) is a member of the phenyl-1,2,4-triazole class, a privileged scaffold in medicinal chemistry. Its core structure features a central aniline ring substituted at the 2-position with a methyl group and at the 5-position with a 1,2,4-triazole ring. This compound is not an active pharmaceutical ingredient itself but serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. Its unique substitution pattern imparts specific physicochemical and electronic properties, differentiating it from closely related analogs and justifying its use in targeted research applications.

Why Generic Substitution Fails: Critical Structural Nuances in 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 954325-79-2) for Research


The assumption that any aniline-triazole hybrid can substitute for 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline overlooks crucial structure-activity relationship (SAR) principles. Simple changes in substitution pattern, such as shifting the triazole from the 4- to the 3-position or removing the methyl group, alter key physicochemical properties like lipophilicity (logP) and electronic distribution [1]. These alterations directly impact molecular recognition at biological targets, as evidenced by the distinct activities of positional isomers in kinase inhibition assays [2]. Furthermore, the 2-methyl-5-triazole arrangement provides a specific vector for further derivatization, which is often essential for lead optimization campaigns. Therefore, substituting a generic analog risks invalidating SAR hypotheses and compromising experimental reproducibility.

Product-Specific Quantitative Differentiation: 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 954325-79-2) vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA: 0.8) vs. Non-Methylated Analogs (0.4) to Influence Membrane Permeability

The presence of the 2-methyl group increases the computed XLogP3-AA value by 100% compared to non-methylated positional isomers. This is a direct consequence of the added hydrophobic surface area and steric bulk. 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline has an XLogP3-AA of 0.8 [1], while its non-methylated isomers 3-(4H-1,2,4-triazol-4-yl)aniline, 4-(4H-1,2,4-triazol-4-yl)aniline, and 2-(4H-1,2,4-triazol-4-yl)aniline each have an XLogP3-AA of 0.4 [2][3][4].

Medicinal Chemistry Physicochemical Properties SAR

Balanced Lipophilicity for Kinase Inhibitor Design: LogP 0.8 vs. More Lipophilic Fluorinated Analog (0.5)

While the 2-fluoro analog (2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline) shares the 5-triazole substitution, its XLogP3-AA of 0.5 is 0.3 log units lower than that of the target compound [1][2]. Conversely, the 2-methyl group provides a favorable increase in lipophilicity without introducing the metabolic liabilities or synthetic complexity associated with fluorine. This positions the target compound in a desirable 'intermediate' lipophilicity range (LogP ~0.8) often favored for balancing potency and solubility in kinase inhibitor design [3].

Medicinal Chemistry Drug Design Lipophilicity

Positional Isomer Differentiation for Kinase Inhibitor Scaffold Optimization

The specific 2-methyl-5-triazole substitution pattern is not arbitrary. In a related study on tri-substituted 1,2,4-triazoles as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the position of substituents on the central aniline ring was found to dramatically impact antiviral potency [1]. While the target compound itself was not tested in that specific series, the underlying SAR principle is clear: changing the substitution from the 5-position to the 3- or 4-position would result in a different molecular geometry and electronic surface, likely leading to altered and potentially detrimental binding to kinase hinge regions [2].

Medicinal Chemistry Kinase Inhibitors SAR

Commercial Availability as a Research-Grade Building Block with Documented Purity

The compound is widely available from major chemical suppliers (e.g., Sigma-Aldrich as product of ChemBridge Corp., Bide Pharm) with a standard purity specification of ≥95% . This ensures that researchers receive a consistent, high-quality building block. In contrast, many less-common positional isomers may require custom synthesis, introducing variability in purity, cost, and lead time. The availability of batch-specific quality control data (e.g., NMR, HPLC) from suppliers like Bide Pharm provides a verifiable quality benchmark that supports reproducible research.

Chemical Sourcing Quality Control Reproducibility

Optimal Research & Industrial Application Scenarios for 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 954325-79-2)


Kinase Inhibitor Lead Optimization: Enhancing Cellular Activity via Improved Lipophilicity

Based on the evidence of an XLogP3-AA of 0.8 (compared to 0.4 for non-methylated analogs) [1][2], this compound is ideally suited for synthesizing focused kinase inhibitor libraries where a moderate increase in lipophilicity is required to improve passive cellular permeability. The 2-methyl group provides a hydrophobic 'patch' that can enhance target engagement in cellular assays without significantly compromising solubility [3]. Researchers can use this building block to explore SAR around the hinge-binding motif of kinases like MPS1 or CDK2.

SAR Studies on Hinge-Binding Scaffolds for Targeted Kinase Inhibition

The specific 2-methyl-5-triazole substitution pattern offers a distinct vector for chemical modification compared to its 3- or 4-substituted isomers [4]. This compound serves as a critical intermediate for creating 3-aniline-5-aryl triazole derivatives, a class extensively explored for their activity against various kinases and other therapeutic targets [5]. It is the appropriate starting point for any SAR campaign aiming to mimic or improve upon the binding modes of established triazole-containing kinase inhibitors.

Reproducible Chemical Synthesis in Academic and Early Discovery Settings

Given its widespread commercial availability with a verified purity of ≥95% , this compound is the go-to building block for establishing robust and reproducible synthetic routes. Researchers can avoid the uncertainties of custom synthesis and rely on consistent quality control data (e.g., NMR, HPLC) to ensure that downstream biological assay results are attributable to the intended molecular structure rather than impurities or batch-to-batch variability .

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